methyl 2-[(2-chlorophenyl)carbamoyl]-8-methyl-4-oxo-6-(thiophen-2-yl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Overview
Description
METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core.
Preparation Methods
The synthesis of METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimido[2,1-b][1,3]thiazine core: This step typically involves the cyclization of appropriate precursors under specific conditions.
Introduction of the 2-chloroanilino group: This is achieved through a substitution reaction where the aniline derivative is introduced.
Methylation and esterification: The final steps involve methylation and esterification to obtain the desired compound.
Chemical Reactions Analysis
METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloroanilino and thienyl groups.
Scientific Research Applications
METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.
Biological Research: Its interactions with biological systems are of interest for understanding its potential effects and applications.
Mechanism of Action
The mechanism of action of METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
METHYL 2-[(2-CHLOROANILINO)CARBONYL]-8-METHYL-4-OXO-6-(2-THIENYL)-4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE can be compared with similar compounds such as:
METHYL 2-[(4-CHLOROANILINO)CARBONYL]AMINO BENZOATE: This compound has a similar structure but differs in the position of the chloroanilino group.
METHYL 2-{[(4-CHLOROANILINO)CARBONYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE: This compound shares some structural similarities but has a different core structure.
Properties
Molecular Formula |
C21H16ClN3O4S2 |
---|---|
Molecular Weight |
474.0 g/mol |
IUPAC Name |
methyl 2-[(2-chlorophenyl)carbamoyl]-8-methyl-4-oxo-6-thiophen-2-yl-6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
InChI |
InChI=1S/C21H16ClN3O4S2/c1-11-17(20(28)29-2)18(14-8-5-9-30-14)25-16(26)10-15(31-21(25)23-11)19(27)24-13-7-4-3-6-12(13)22/h3-10,18H,1-2H3,(H,24,27) |
InChI Key |
RYAOKPGBQKFOGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=O)C=C(SC2=N1)C(=O)NC3=CC=CC=C3Cl)C4=CC=CS4)C(=O)OC |
Origin of Product |
United States |
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